N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
N-(2-Methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based compound featuring a 1,2,3-triazole substituent at the 3-position and a 2-methoxyethyl group on the carboxamide nitrogen. This compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . Its structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazole-pyrrolidine hybrids are prevalent.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-17-7-4-11-10(16)14-5-2-9(8-14)15-6-3-12-13-15/h3,6,9H,2,4-5,7-8H2,1H3,(H,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMIYTZVSXXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(C1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares the target compound with analogs from recent literature and commercial libraries:
Key Differences and Implications
- Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole contrasts with the tetrazole in ’s analog. Tetrazoles are more polar and often serve as bioisosteres for carboxylic acids, enhancing metabolic stability . However, triazoles exhibit stronger hydrogen-bonding capacity, which may improve target binding .
- The benzyloxy methyl substituent in ’s analog increases lipophilicity (logP), favoring blood-brain barrier penetration but risking solubility limitations . Dimethylamino groups () introduce basicity, which can enhance interactions with acidic residues in enzymatic pockets .
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